5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid
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Overview
Description
5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid: This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone in the presence of a base.
Introduction of the Methyl Group: The methyl group at the 1-position can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Formation of the Pentanoic Acid Side Chain: The pentanoic acid side chain can be introduced through a series of reactions, including esterification and subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of the quinoline core can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline nitrogen, using electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Electrophilic reagents such as alkyl halides, in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as DNA gyrase and topoisomerase, inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cell death in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
4-Hydroxyquinoline: A derivative with notable antimicrobial properties.
2-Methylquinoline:
Uniqueness
5-(1-Methyl-4-oxo-1,4-dihydroquinolin-2-yl)pentanoic acid is unique due to its specific structure, which combines the quinoline core with a pentanoic acid side chain
Properties
CAS No. |
126590-77-0 |
---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
5-(1-methyl-4-oxoquinolin-2-yl)pentanoic acid |
InChI |
InChI=1S/C15H17NO3/c1-16-11(6-2-5-9-15(18)19)10-14(17)12-7-3-4-8-13(12)16/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,18,19) |
InChI Key |
PUEVCLWVMOGIAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C=C1CCCCC(=O)O |
Origin of Product |
United States |
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